

Application of Vincristine, a Catharanthus Alkaloid, in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Catharanthine tartrate	
Cat. No.:	B1368553	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Note: Direct research on the application of **catharanthine tartrate** in neuroblastoma cell lines is limited. This document focuses on the well-researched effects of Vincristine, a closely related and prominent vinca alkaloid derived from Catharanthus roseus, which is extensively used in neuroblastoma chemotherapy. The principles and methodologies described herein are largely applicable to the study of related compounds.

Application Notes

Vincristine, a key chemotherapeutic agent, demonstrates significant efficacy against neuroblastoma by inducing cell cycle arrest and apoptosis.[1][2][3] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for mitotic spindle formation. This interference leads to an arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death.[1][4]

Studies on human neuroblastoma cell lines, particularly SH-SY5Y, have shown that Vincristine inhibits cell proliferation in a dose- and time-dependent manner.[2][5] The cytotoxic effects are mediated through the intrinsic apoptotic pathway, characterized by the activation of key executioner caspases, including caspase-3 and caspase-9.[1][2][3] Furthermore, Vincristine treatment has been observed to modulate the expression of cell cycle regulatory proteins, such as an increase in Cyclin B1 and a decrease in Cyclin D.[1][2][3]



These findings underscore the potential of Vinca alkaloids as a therapeutic strategy for neuroblastoma. The following sections provide quantitative data and detailed experimental protocols to facilitate further research in this area.

Data Presentation

The following tables summarize the quantitative data on the effects of Vincristine on neuroblastoma cell lines.

Table 1: IC50 Values of Vincristine in Neuroblastoma Cell Lines

Cell Line	IC50 Value (μM)	Incubation Time (hours)	Assay Method
SH-SY5Y	0.1	Not Specified	MTT Assay
SH-SY5Y	0.113 ± 0.012	24	MTT Assay
SH-SY5Y	0.078 ± 0.009	48	MTT Assay
SH-SY5Y	0.051 ± 0.008	72	MTT Assay
SY5Y	0.0016	Not Specified	Not Specified
Kelly	~0.2 (Vincristine- Resistant)	Not Specified	Not Specified
SK-N-AS	~0.002	Not Specified	Not Specified

Table 2: Effects of Vincristine on Cell Cycle Distribution and Apoptosis in SH-SY5Y Cells

Treatment	% of Cells in G2/M Phase	% of Apoptotic Cells
Control	Baseline	Baseline
Vincristine (0.1 μM)	Significant Increase	Significant Increase

Table 3: Effect of Vincristine on Protein Expression in SH-SY5Y Cells



Protein	Change in Expression (after 0.1 µM Vincristine Treatment)
Caspase-3	Increased
Caspase-9	Increased
Cyclin B1	Increased
Cyclin D	Decreased

Experimental Protocols

Detailed methodologies for key experiments are provided below.

SH-SY5Y Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the SH-SY5Y human neuroblastoma cell line.

Materials:

- SH-SY5Y cell line
- DMEM/F12 medium supplemented with 15% Fetal Bovine Serum (FBS), 1% L-Glutamine,
 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
- 0.25% Trypsin-EDTA
- Phosphate Buffered Saline (PBS), sterile
- T-75 cell culture flasks
- Humidified incubator (37°C, 5% CO2)

Procedure:

 Thawing of Cells: Thaw the cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath.



- Initial Seeding: Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete culture medium.
- Incubation: Incubate the flask in a humidified incubator at 37°C with 5% CO2.
- Media Change: Change the culture medium every 2-3 days.
- Subculturing:
 - When cells reach 80-90% confluency, aspirate the old medium.
 - Wash the cell monolayer with 5 mL of sterile PBS.
 - Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
 - Neutralize the trypsin by adding 8 mL of complete culture medium.
 - Centrifuge the cell suspension at 200 x g for 5 minutes.
 - Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:3 to 1:6 into new flasks.

Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with Vincristine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- SH-SY5Y cells
- Complete culture medium
- Vincristine stock solution
- · 96-well plates
- MTT solution (5 mg/mL in PBS)



- Dimethyl sulfoxide (DMSO)
- Microplate reader

- Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100
 μL of complete medium and incubate for 24 hours.
- Drug Treatment: Treat the cells with various concentrations of Vincristine (e.g., 0.001 to 10 μM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).[2] Include untreated cells as a control.
- MTT Addition: After the incubation period, add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
- Formazan Solubilization: Aspirate the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol details the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

- Vincristine-treated and control SH-SY5Y cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer



- Cell Harvesting: Harvest both adherent and floating cells after Vincristine treatment.
- Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Staining:
 - Transfer 100 μL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
 - Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
 - Annexin V-negative/PI-negative cells are viable.
 - Annexin V-positive/PI-negative cells are in early apoptosis.
 - Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol describes the analysis of cell cycle distribution using Propidium Iodide (PI) staining and flow cytometry.

- · Vincristine-treated and control SH-SY5Y cells
- Cold 70% Ethanol



- PBS
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

- Cell Harvesting: Harvest the cells by trypsinization.
- Fixation:
 - Wash the cells with PBS and centrifuge.
 - Resuspend the cell pellet in 1 mL of cold PBS.
 - While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
 - Incubate on ice for at least 30 minutes.
- Staining:
 - Centrifuge the fixed cells and discard the ethanol.
 - Wash the cells with PBS.
 - Resuspend the cell pellet in 500 μL of PI staining solution.
 - Incubate for 30 minutes at room temperature in the dark.
- Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol provides a general framework for analyzing the expression of proteins such as Caspase-3, Caspase-9, and Cyclin B1 by Western blotting.



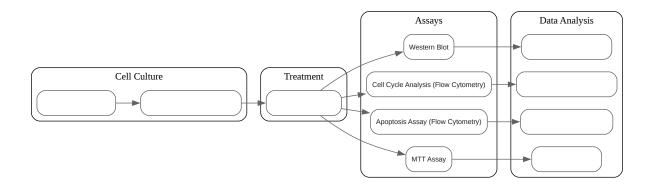
- Vincristine-treated and control SH-SY5Y cells
- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Cyclin B1, and a loading control like anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

- Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein (20-40 μg) on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.



• Analysis: Quantify the band intensities and normalize to the loading control.

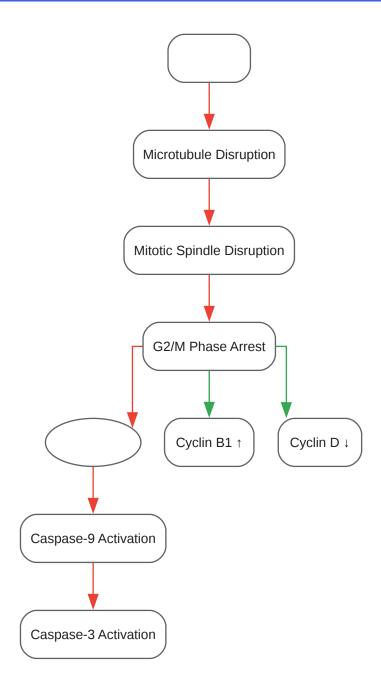
Visualizations



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Caption: Experimental workflow for assessing Vincristine's effect on neuroblastoma cells.





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Caption: Vincristine-induced signaling pathway in neuroblastoma cells.

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- To cite this document: BenchChem. [Application of Vincristine, a Catharanthus Alkaloid, in Neuroblastoma Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1368553#catharanthine-tartrate-application-in-neuroblastoma-cell-lines]

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